

In-Depth Technical Guide: (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

Cat. No.: B1304817

[Get Quote](#)

CAS Number: 217192-22-8

This technical guide provides a comprehensive overview of **(4-(Pyridin-4-yl)phenyl)methanol**, a biphenyl methanol derivative containing a pyridine ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

(4-(Pyridin-4-yl)phenyl)methanol, with the chemical formula C₁₂H₁₁NO, is a white to off-white solid at room temperature.^[1] While extensive experimental data is not widely published, a summary of its key computed and available properties is presented in Table 1.

Property	Value	Source
CAS Number	217192-22-8	PubChem[1]
Molecular Formula	C ₁₂ H ₁₁ NO	PubChem[1]
Molecular Weight	185.22 g/mol	PubChem[1]
IUPAC Name	(4-(pyridin-4-yl)phenyl)methanol	PubChem[1]
Synonyms	(4-Pyrid-4-ylphenyl)methanol, 4-[4-(Hydroxymethyl)phenyl]pyridin e	PubChem[1]
Topological Polar Surface Area	33.1 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

Table 1: Physicochemical Properties of **(4-(Pyridin-4-yl)phenyl)methanol**

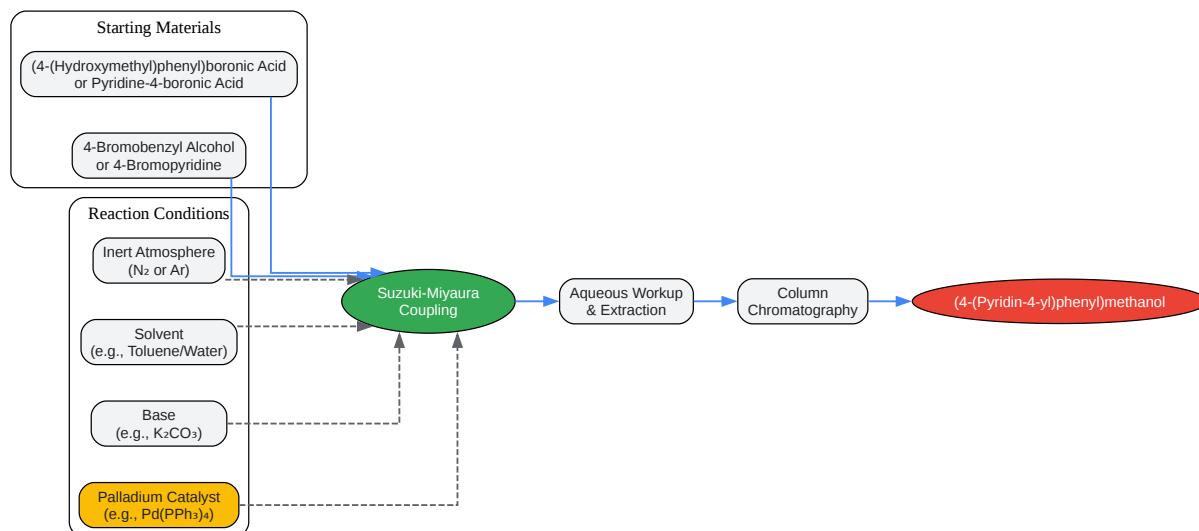
Synthesis and Experimental Protocols

The synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[2] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]

A plausible and commonly employed synthetic route involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. In this case, 4-bromobenzyl alcohol can be reacted with pyridine-4-boronic acid, or alternatively, (4-(hydroxymethyl)phenyl)boronic acid can be coupled with a 4-halopyridine.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** is not extensively detailed in the available literature, a general procedure for a Suzuki-Miyaura coupling to form a similar phenylpyridine linkage is as follows. This protocol should be optimized for the specific substrates.


Materials:

- 4-Bromobenzyl alcohol or (4-(hydroxymethyl)phenyl)boronic acid
- Pyridine-4-boronic acid or 4-bromopyridine hydrochloride
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
- Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
- Inert gas (e.g., nitrogen or argon)

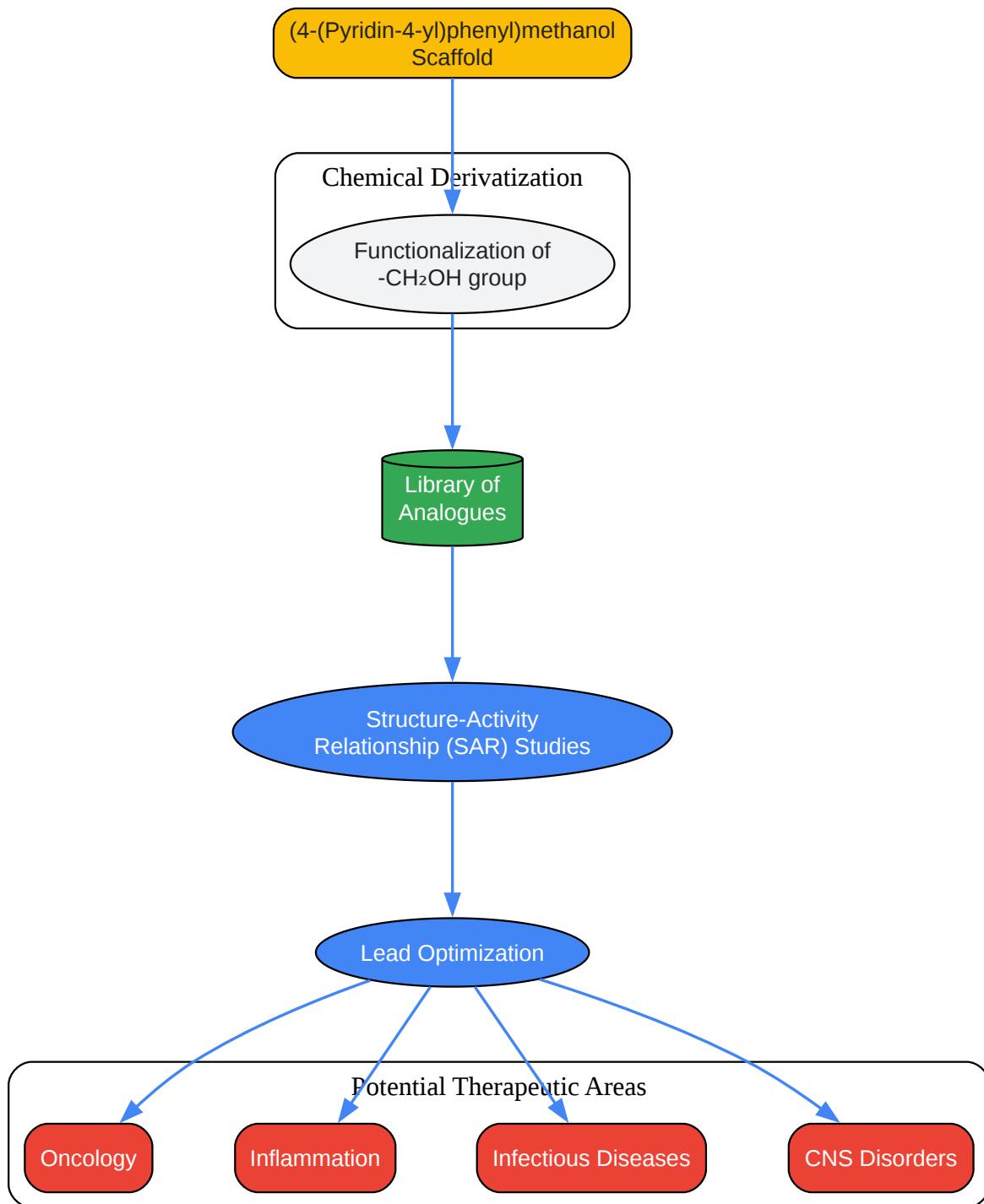
Procedure:

- To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
- Add the palladium catalyst (typically 1-5 mol%).
- The flask is evacuated and backfilled with an inert gas several times.
- Degassed solvents are added via syringe.
- The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **(4-(Pyridin-4-yl)phenyl)methanol**.


Applications in Research and Drug Development

The phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. While specific biological data for **(4-(Pyridin-4-yl)phenyl)methanol** is not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

Derivatives of phenylpyridine are known to exhibit a wide range of biological activities, including but not limited to:

- Anticancer Activity: Many kinase inhibitors incorporate the phenylpyridine core to interact with the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.
- Anti-inflammatory Effects: This scaffold is present in molecules targeting inflammatory pathways.
- Antimicrobial Properties: Phenylpyridine derivatives have been investigated for their antibacterial and antifungal activities.^[3]
- Neurological Applications: The structural features are found in compounds targeting receptors and enzymes in the central nervous system.

(4-(Pyridin-4-yl)phenyl)methanol serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the systematic modification of the molecule in structure-activity relationship (SAR) studies to develop potent and selective drug candidates.

[Click to download full resolution via product page](#)

The role of **(4-(Pyridin-4-yl)phenyl)methanol** as a scaffold in drug discovery.

Safety and Handling

Specific toxicity data for **(4-(Pyridin-4-yl)phenyl)methanol** is not readily available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust, and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

(4-(Pyridin-4-yl)phenyl)methanol is a valuable chemical intermediate with a core structure that is of significant interest to the pharmaceutical and medicinal chemistry communities. While detailed experimental and biological data for this specific compound are sparse in the current literature, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Its potential as a building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases warrants further investigation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related phenylpyridine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-(Pyridin-4-yl)phenyl)methanol | C₁₂H₁₁NO | CID 2795556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. To cite this document: BenchChem. [In-Depth Technical Guide: (4-(Pyridin-4-yl)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1304817#4-pyridin-4-yl-phenyl-methanol-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com